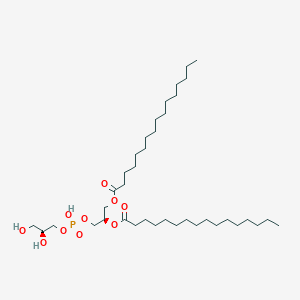
1,2-Dipalmitoyl-phosphatidyl-glycerole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dipalmitoyl-phosphatidyl-glycerole (DPPG) is a phospholipid that is widely used in scientific research. It is a glycerophospholipid that is composed of two palmitic acid chains, a glycerol backbone, and a phosphate group. DPPG is a crucial component of biological membranes and plays a vital role in various cellular processes.
Scientific Research Applications
1. Structural Properties and Phase Transitions
Orientational Changes and Phase Transitions
Dipalmitoyl phosphatidyl glycerol (DPPG) exhibits unique orientational changes and phase transitions when used as Langmuir monolayers at the air/water interface. These transitions are influenced by the ionization of the DPPG monolayer and lead to changes in the conformation and orientation of its polar groups (Miñones et al., 2003).
Molecular Packing in Different Phases
DPPG demonstrates varied molecular packing in its different phases, including liquid-expanded and liquid-condensed states. This packing is closely linked to the structural properties of the lipid, particularly the size and shape of its polar groups and their interaction with water (Albon, 1983).
2. Membrane Studies and Lipid Interactions
Bilayer Properties and Head-Group Analysis
The bilayer properties of 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol have been extensively studied, focusing on the structural properties of its phosphoglycerol polar head group. This involves the use of deuterium and phosphorus-31 nuclear magnetic resonance to understand the orientation and motions of the head group segments (Wohlgemuth et al., 1980).
Interactions with Cholesterol
The interaction between DPPG and cholesterol has been a subject of study to understand their combined influence on biological membrane bilayers. This research is crucial for insights into membrane fluidity and stability (Marino et al., 1981).
3. Technological Applications
- Drug Delivery Systems: DPPG has been utilized in the development of drug delivery systems, particularly in the formulation of ionic amphiphile biovector (ABV) systems for the delivery of drugs like amphotericin B. These systems demonstrate potential for enhanced stability and efficacy in drug delivery applications (Loiseau et al., 2002).
properties
CAS RN |
148466-49-3 |
|---|---|
Product Name |
1,2-Dipalmitoyl-phosphatidyl-glycerole |
Molecular Formula |
C38H75O10P |
Molecular Weight |
723 g/mol |
IUPAC Name |
[(2R)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C38H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3,(H,43,44)/t35-,36+/m0/s1 |
InChI Key |
BIABMEZBCHDPBV-MPQUPPDSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC |
physical_description |
Solid |
synonyms |
1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol 1,2-dipalmitoylphosphatidylglycerol dipalmitoylphosphatidylglycerol DPPG |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



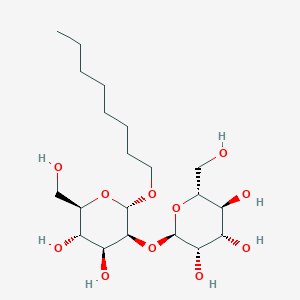


![[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate](/img/structure/B116203.png)

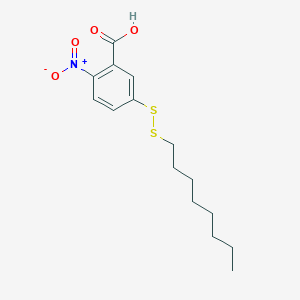
![Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B116212.png)
![8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B116216.png)
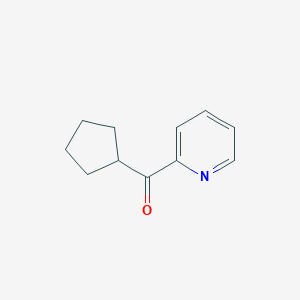
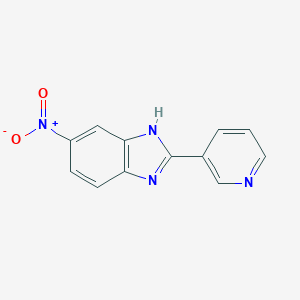
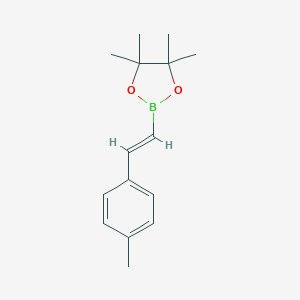
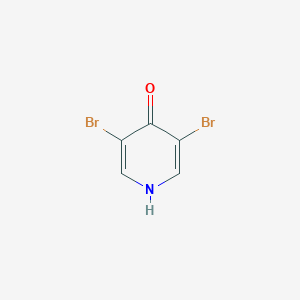
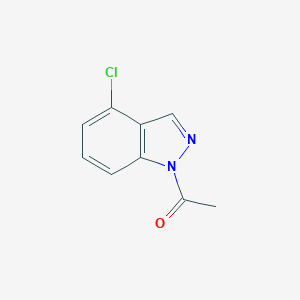
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%](/img/structure/B116228.png)